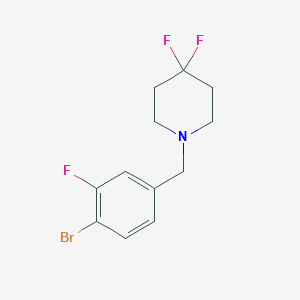

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine

Beschreibung

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative characterized by a 4,4-difluoropiperidine core substituted with a 4-bromo-3-fluorobenzyl group. The geminal difluorination at the 4-position of the piperidine ring significantly alters its electronic and steric properties, including reduced basicity of the nitrogen atom compared to non-fluorinated analogs . This compound is primarily utilized in medicinal chemistry and materials science due to its stability, solubility, and ability to modulate biological activity. Its structural uniqueness lies in the synergistic effects of bromo-fluoro aromatic substitution and the 4,4-difluoropiperidine scaffold, which enhance metabolic stability and binding affinity in drug discovery contexts .

Eigenschaften

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3N/c13-10-2-1-9(7-11(10)14)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSKOQYBRZCNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the fluorine atoms or the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, or amines.

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products include partially or fully reduced piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

- pKa Modulation: 4,4-Difluoropiperidine derivatives exhibit pKa values ~6.5–7.0, making them less basic than non-fluorinated piperidines (pKa ~11) but more basic than 3,3-difluoropiperidines (pKa ~5.0) . This balance improves membrane permeability and oral bioavailability.

- NMR Characteristics: The 4,4-difluoropiperidine moiety shows distinct $^{19}\text{F}$ NMR signals (e.g., $^1J{CF} = 242\ \text{Hz}$, $^2J{CF} = 24.0\ \text{Hz}$) due to restricted chair-chair interconversion, aiding structural elucidation in synthetic cannabinoid analyses .

- Thermal Stability : Hybrid materials incorporating 4,4-difluoropiperidine (e.g., (DFPD)$2$CsBiI$6$) demonstrate enhanced thermal stability (>200°C) compared to purely organic cation-based halides .

Comparative Limitations

- Metabolic Stability: While 4,4-difluoropiperidine derivatives resist oxidative metabolism better than non-fluorinated analogs, bromo-fluoro benzyl substituents may still undergo hepatic debromination, requiring structural optimization .

- Synthetic Complexity : Introducing 4,4-difluoropiperidine necessitates multi-step syntheses (e.g., microwave-assisted coupling at 130°C with DIPEA), contrasting with simpler pyrrolidine derivatives .

Biologische Aktivität

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : CHBrFN

- Molecular Weight : 305.13 g/mol

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine exhibits biological activity primarily through:

- Receptor Binding : The compound's structure allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter activity.

- Enzyme Inhibition : It may inhibit specific enzymes, affecting key biochemical pathways. The difluoropiperidine moiety is particularly effective in forming interactions with enzyme active sites.

Biological Activity Overview

The biological activity of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacteria and fungi.

- CNS Activity : Research suggests that this compound may influence neurotransmitter systems, which could be beneficial for treating neurological disorders.

Case Studies

- Study on Enzyme Inhibition :

- Antimicrobial Efficacy :

Data Table

| Activity Type | Target | IC / MIC | Reference |

|---|---|---|---|

| Enzyme Inhibition | Neurotransmitter Enzyme | 150 nM | |

| Antimicrobial Activity | Staphylococcus aureus | 32 µg/mL |

Pharmacological Applications

The compound is being investigated for its potential applications in:

- Drug Development : As a scaffold for designing new drugs targeting CNS disorders.

- Biochemical Assays : Utilized as a probe to study enzyme activities and receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.